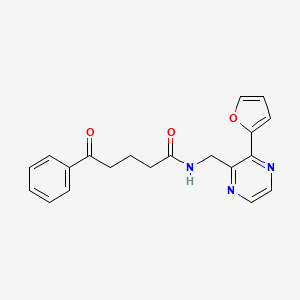

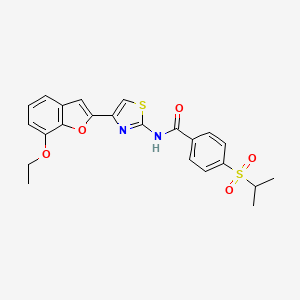

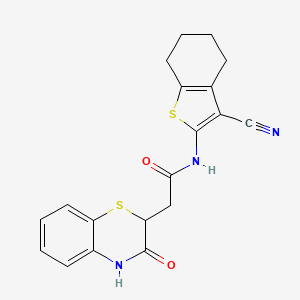

![molecular formula C22H22N2O5S2 B2433436 Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate CAS No. 1116082-73-5](/img/structure/B2433436.png)

Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization for Antimicrobial Activity

Research has highlighted the synthesis and potential application of compounds related to Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate in antimicrobial activities. For instance, a study synthesized new quinazolines displaying significant antibacterial and antifungal effects against strains such as Eschericia coli, Staphylococcus aureus, and C. albicans (Desai, Shihora, & Moradia, 2007).

Hydrogen-Bonded Supramolecular Structures

Another angle of research involves the examination of hydrogen-bonded supramolecular structures. A study on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrated how molecules are linked by hydrogen bonds, contributing to our understanding of molecular assembly and its potential applications in materials science (Portilla et al., 2007).

Crystal Structure and Molecular Interactions

Research on the crystal structure of related compounds, such as N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, reveals insights into molecular interactions, including intermolecular N—H⋯O interactions, which have implications for understanding drug design and molecular docking (Xing & Nan, 2005).

Spectroscopic and Theoretical Studies

Furthermore, the synthesis and characterization of derivatives have been explored through spectroscopic and theoretical studies. These studies provide a deeper understanding of the molecular structure and properties, essential for pharmaceutical applications and material science (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).

Photochemically Induced Reactions

The potential of photochemically induced reactions for modifying and creating new molecular structures has been demonstrated, opening pathways for novel synthetic methods in organic chemistry and drug synthesis (Amaoka et al., 2014).

Anticancer and Biological Activity

Additionally, studies have synthesized and evaluated the biological activity of compounds, highlighting their potential as lead compounds for anticancer research (郭瓊文, 2006).

Nonlinear Optical Properties

The synthesis and exploration of Schiff base compounds derived from ethyl-4-amino benzoate have revealed significant nonlinear optical properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).

Chemical Reactions and Synthesis Techniques

Research has also focused on the reactions of annelated 2-aminothiophenes with electron-poor olefins, contributing to the development of novel synthetic strategies in organic chemistry (Fondjo & Döpp, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetβ-catenin , a protein that plays a crucial role in cell adhesion and gene transcription .

Mode of Action

The compound interacts with its target via direct affinity interaction, inducing ubiquitination and proteasomal degradation of the target protein . This process involves the addition of ubiquitin molecules to the protein, marking it for degradation by the proteasome, a complex that breaks down proteins in the cell .

Biochemical Pathways

The degradation of β-catenin can impact theWnt signaling pathway , which is involved in cell growth and differentiation . Disruption of this pathway can have various downstream effects, potentially influencing cell proliferation and tissue homeostasis .

Pharmacokinetics

Thiophene derivatives, which this compound is a part of, are generally soluble in most organic solvents but insoluble in water . This could impact the compound’s bioavailability and distribution within the body.

Result of Action

The degradation of β-catenin could potentially lead to changes in cell growth and differentiation, given the protein’s role in the wnt signaling pathway .

Propriétés

IUPAC Name |

ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPPDNIYKFVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

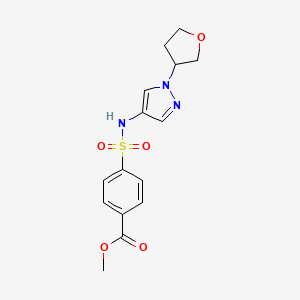

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)